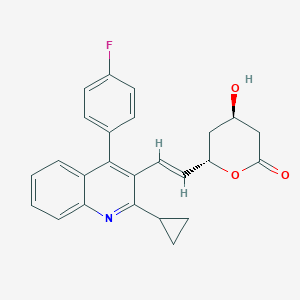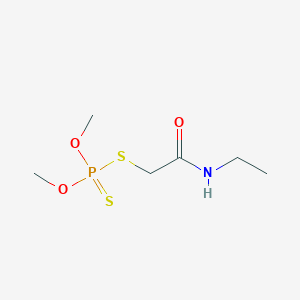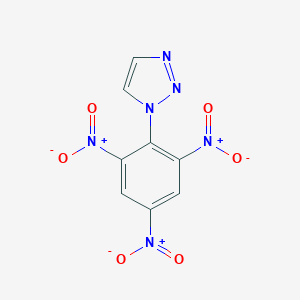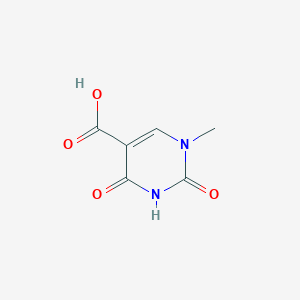![molecular formula C12H18Cl2N2 B175176 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1217827-86-5](/img/structure/B175176.png)
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-Benzyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic amine compound with a rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the use of trans-4-hydroxy-L-proline as a starting material. The process includes several key steps:
N-tosylation: The hydroxyl groups of trans-4-hydroxy-L-proline are tosylated.
Reduction: The tosylated compound is reduced to form (2S,4S)-4-hydroxyprolinol.
Cyclization: The reaction with methylamine under pressure forms the additional ring, resulting in the bicyclic structure.
Deprotection: The N-tosyl group is removed using hydrobromic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and efficiency. This includes the use of alternative leaving groups such as O-mesyl instead of O-tosyl, which can enhance the cyclization reaction yield .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. This makes it a valuable tool in the study of biochemical pathways and the development of new drugs .
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
- (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
- (1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Uniqueness
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its benzyl substitution, which imparts distinct chemical properties and enhances its potential as a chiral ligand and building block in organic synthesis. The benzyl group also influences its binding interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADNDJRIUBIRR-AQEKLAMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628453 |
Source


|
| Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217827-86-5 |
Source


|
| Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
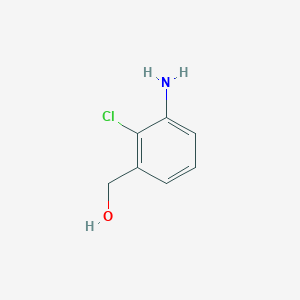
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
